molecular formula C17H14IN5O2S B14188862 8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine CAS No. 873436-90-9

8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine

Cat. No.: B14188862
CAS No.: 873436-90-9
M. Wt: 479.3 g/mol
InChI Key: QSNAITKZUCGADX-UHFFFAOYSA-N
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Description

8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine typically involves multiple steps:

    Formation of the 6-Iodobenzo[d][1,3]dioxole-5-thiol: This intermediate can be synthesized by iodination of benzo[d][1,3]dioxole followed by thiolation.

    Alkylation of the Purine Core: The purine core is alkylated with pent-4-ynyl bromide under basic conditions to introduce the pent-4-ynyl group.

    Coupling Reaction: The final step involves coupling the 6-Iodobenzo[d][1,3]dioxole-5-thiol with the alkylated purine core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of purine derivatives with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Iodobenzo[d][1,3]dioxol-5-amine: Shares the benzo[d][1,3]dioxole core but lacks the purine and pent-4-ynyl groups.

    9H-Purin-6-amine: The core purine structure without the additional substituents.

    Pent-4-ynyl derivatives: Compounds featuring the pent-4-ynyl group but different core structures.

Uniqueness

8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodobenzo[d][1,3]dioxole moiety and the pent-4-ynyl group on the purine core makes it distinct from other similar compounds.

Properties

CAS No.

873436-90-9

Molecular Formula

C17H14IN5O2S

Molecular Weight

479.3 g/mol

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-pent-4-ynylpurin-6-amine

InChI

InChI=1S/C17H14IN5O2S/c1-2-3-4-5-23-16-14(15(19)20-8-21-16)22-17(23)26-13-7-12-11(6-10(13)18)24-9-25-12/h1,6-8H,3-5,9H2,(H2,19,20,21)

InChI Key

QSNAITKZUCGADX-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Origin of Product

United States

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